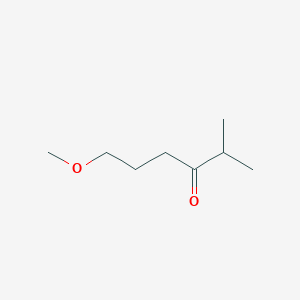

6-Methoxy-2-methyl-3-hexanone

Description

Contextualization within Methoxylated Hexanones and Related Ketone Structures

6-Methoxy-2-methyl-3-hexanone is a derivative of hexanone, a six-carbon ketone. The presence of a methoxy (B1213986) group (-OCH3) at the 6-position and a methyl group at the 2-position distinguishes it from simpler hexanones like 2-hexanone (B1666271) and 3-hexanone (B147009). This substitution pattern influences the molecule's physical and chemical properties.

The broader family of methoxylated ketones includes various structures with the methoxy group at different positions. For instance, 6-methoxy-2-hexanone (B8764021) is a related compound with a similar methoxy substitution but lacking the methyl group at the 2-position. ontosight.ai The position of the methoxy and other alkyl groups can significantly impact the reactivity and potential applications of these ketones.

Ketones, in general, are fundamental functional groups in organic chemistry, participating in a wide array of reactions. byjus.com The introduction of a methoxy group, an electron-donating group, can modulate the reactivity of the carbonyl group and introduce new reaction possibilities.

Current State of Academic Research on Aliphatic Methoxy-Ketones

Academic research into aliphatic methoxy-ketones is diverse, exploring their synthesis, reactivity, and potential applications. Studies on related compounds provide insights into the behavior of this class of molecules. For example, research on the enantioselective transfer hydrogenation of α-methoxyimino-β-keto esters highlights the influence of the methoxy group on the stereochemical outcome of reactions. acs.orgnih.gov

The synthesis of methoxylated ketones can be achieved through various methods, including the alkylation of precursor ketones. evitachem.com For instance, this compound can be synthesized by the alkylation of 3-methoxy-2-hexanone. evitachem.com

Furthermore, the metabolism of aliphatic ketones by microorganisms is another area of active investigation. Studies on enzyme systems for aliphatic methyl ketone oxidation in bacteria like Pseudomonas aeruginosa shed light on the biochemical pathways involved in their degradation and transformation. nih.gov

Significance and Identified Research Gaps for this compound

The significance of this compound in research stems from its potential as an intermediate in organic synthesis. evitachem.com Its bifunctional nature, possessing both a ketone and a methoxy group, allows for a variety of chemical transformations. These reactions can include oxidation of the ketone to a carboxylic acid or nucleophilic substitution at the methoxy group. evitachem.com

However, a significant research gap exists in the detailed characterization and application of this specific compound. While general properties are known, comprehensive studies on its reaction kinetics, mechanistic pathways, and the full scope of its synthetic utility are not widely available in published literature. Furthermore, its potential biological activities, unlike some other ketone derivatives, remain largely unexplored. ontosight.ai

Scope and Objectives of Focused Academic Inquiry on this compound

A focused academic inquiry into this compound would aim to address the existing research gaps. The primary objectives of such research would include:

Development of optimized and efficient synthetic routes to produce this compound with high yield and purity.

Thorough investigation of its chemical reactivity , exploring a wider range of reactions and characterizing the resulting products. This would involve studying its behavior under various reaction conditions and with different reagents.

Exploration of its potential as a building block in the synthesis of more complex molecules , particularly those with potential pharmaceutical or materials science applications.

Detailed spectroscopic and computational analysis to gain a deeper understanding of its molecular structure and properties. This could involve techniques like FT-IR and Raman spectroscopy combined with density functional theory (DFT) calculations, similar to studies on other complex organic molecules. oatext.com

By systematically addressing these objectives, the scientific community can gain a more complete understanding of this compound and unlock its full potential in organic chemistry.

Structure

2D Structure

Properties

CAS No. |

17429-05-9 |

|---|---|

Molecular Formula |

C8H16O2 |

Molecular Weight |

144.21 g/mol |

IUPAC Name |

6-methoxy-2-methylhexan-3-one |

InChI |

InChI=1S/C8H16O2/c1-7(2)8(9)5-4-6-10-3/h7H,4-6H2,1-3H3 |

InChI Key |

DKSVJNVVHZQCEX-UHFFFAOYSA-N |

SMILES |

CC(C)C(=O)CCCOC |

Canonical SMILES |

CC(C)C(=O)CCCOC |

Other CAS No. |

17429-05-9 |

Synonyms |

6-Methoxy-2-methyl-3-hexanone |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6 Methoxy 2 Methyl 3 Hexanone

Retrosynthetic Analysis and Strategic Disconnections for 6-Methoxy-2-methyl-3-hexanone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by systematically deconstructing a target molecule into simpler, commercially available starting materials. chemistry.coachslideshare.net For this compound, several logical disconnections can be envisioned, primarily focusing on the formation of the carbon-carbon bonds and the introduction of the key functional groups.

A primary disconnection strategy targets the bond between C2 and C3, suggesting a synthetic route based on the nucleophilic addition of an isopropyl equivalent to a propanal derivative bearing the methoxy (B1213986) group. This leads to a precursor alcohol, which can be subsequently oxidized to the target ketone.

Alternatively, a disconnection between C3 and C4 points towards an aldol-type condensation. This strategy would involve the reaction of a propanal enolate with another carbonyl compound, followed by transformations to install the methyl and methoxy functionalities.

A third strategic disconnection can be made at the C-O bond of the methoxy group, suggesting a late-stage introduction of this functionality onto a pre-existing hexanone scaffold. This approach might involve the functionalization of an unsaturated precursor.

Finally, disconnection of the methyl group at C2 suggests an alkylation of a 3-hexanone (B147009) derivative, a common method for introducing alkyl substituents alpha to a carbonyl group. lumenlearning.com

Exploration of Classical and Modern Approaches to Hexanone Synthesis Applicable to this compound

Building upon the retrosynthetic analysis, several classical and modern synthetic methods can be applied to the synthesis of this compound.

Alkylation and Carbonyl Formation Pathways

One of the most direct methods for constructing the carbon skeleton of this compound is through the alkylation of a suitable ketone enolate. lumenlearning.comnih.govnih.govacs.org A plausible route involves the deprotonation of a 3-hexanone derivative to form a nucleophilic enolate, which can then be reacted with a methyl halide to introduce the C2-methyl group. The regioselectivity of this alkylation can be controlled by the choice of base and reaction conditions.

Another powerful method for carbonyl formation is the Grignard reaction. brainly.comblogspot.comyoutube.com In this approach, an organomagnesium halide (Grignard reagent) adds to a carbonyl compound to form a new carbon-carbon bond. For the synthesis of this compound, a potential route involves the reaction of an isopropylmagnesium halide with a propanal derivative containing the methoxy group. The resulting secondary alcohol can then be oxidized to the desired ketone.

Table 1: Comparison of Alkylation and Grignard Pathways

| Feature | Alkylation of a 3-Hexanone Derivative | Grignard Reaction |

| Key Bond Formation | C2-C(CH3) | C2-C3 |

| Key Precursors | 3-Hexanone derivative, Methyl halide | Isopropylmagnesium halide, Methoxy-substituted propanal derivative |

| Intermediate | Enolate | Secondary alcohol |

| Final Step | Alkylation | Oxidation |

| Potential Challenges | Regioselectivity of enolate formation and alkylation | Control of Grignard reagent reactivity and subsequent oxidation |

Olefin Functionalization and Selective Methoxy Group Incorporation

An alternative strategy involves the construction of an unsaturated hexenone (B8787527) precursor, followed by the selective introduction of the methoxy group. Olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, can be employed to form the carbon-carbon double bond of the hexenone. nih.govyoutube.com

Once the α,β-unsaturated ketone is synthesized, the methoxy group can be introduced through a conjugate addition reaction. nih.govacs.org This can be achieved by reacting the enone with methanol (B129727) in the presence of a suitable catalyst. The regioselectivity of this addition is crucial to ensure the formation of the desired 6-methoxy isomer.

Table 2: Olefin Functionalization Approach

| Step | Reaction Type | Key Reagents and Conditions | Purpose |

| 1 | Olefination (e.g., Wittig) | Aldehyde, Phosphonium ylide | Formation of an α,β-unsaturated hexenone |

| 2 | Conjugate Addition | α,β-unsaturated hexenone, Methanol, Base or Acid catalyst | Selective introduction of the methoxy group |

| 3 | Reduction (if necessary) | H2, Pd/C | Saturation of any remaining double bonds |

Aldol (B89426) Condensation Strategies Leading to Hexanone Scaffolds

The aldol condensation is a powerful carbon-carbon bond-forming reaction that can be utilized to construct the hexanone backbone. masterorganicchemistry.comlibretexts.org A crossed aldol reaction between propanal and another aldehyde or ketone, followed by dehydration, can yield an α,β-unsaturated hexenal. Subsequent reduction of the double bond and oxidation of the aldehyde would lead to a hexanone scaffold. The key challenge in this approach is controlling the regioselectivity of the aldol reaction to obtain the desired substitution pattern.

Catalytic and Stereoselective Synthesis of this compound and its Stereoisomers

The presence of a chiral center at the C2 position of this compound opens the door to stereoselective synthesis, a critical aspect in the preparation of enantiomerically pure compounds for biological applications. youtube.com

Chiral Catalysis for Asymmetric Hexanone and Methoxy-substituted Ketone Construction

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. uwindsor.ca This can be achieved through the use of chiral catalysts or chiral auxiliaries. wikipedia.org For the synthesis of enantiomerically enriched this compound, several strategies can be employed.

One approach involves the asymmetric alkylation of a 3-hexanone enolate using a chiral phase-transfer catalyst or a chiral ligand complexed to a metal. These catalysts create a chiral environment that directs the incoming methyl group to one face of the enolate, leading to the preferential formation of one enantiomer.

Another powerful method is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For example, a chiral amine can be used to form a chiral enamine with a 3-hexanone derivative. Subsequent alkylation and removal of the auxiliary would yield the chiral 2-methyl-3-hexanone.

Asymmetric aldol reactions, catalyzed by chiral organocatalysts like proline or chiral metal complexes, can also be employed to set the stereocenter at an early stage of the synthesis. youtube.com

Table 3: Chiral Catalysis Approaches

| Method | Description | Key Components |

| Asymmetric Alkylation | Enolate alkylation in a chiral environment. | Chiral phase-transfer catalyst, Chiral ligand-metal complex. |

| Chiral Auxiliaries | Temporary attachment of a chiral molecule to direct stereochemistry. | Chiral amines (e.g., SAMP/RAMP), Chiral oxazolidinones. wikipedia.org |

| Asymmetric Aldol Reaction | Stereoselective formation of a β-hydroxy ketone. | Chiral organocatalysts (e.g., proline), Chiral Lewis acids. |

Biocatalytic Approaches in Ketone Synthesis

The use of biological catalysts, or enzymes, in chemical synthesis offers a powerful alternative to traditional chemical methods, often providing exceptional selectivity under mild reaction conditions. In the synthesis of ketones like this compound, enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are of particular interest. evitachem.commdpi.com

Biocatalytic synthesis of this compound would typically involve the oxidation of a corresponding secondary alcohol, 6-methoxy-2-methyl-3-hexanol. Alcohol dehydrogenases are a well-studied class of oxidoreductases capable of catalyzing this transformation. mdpi.com The reaction is reversible, and the choice of enzyme and reaction conditions is crucial for driving the equilibrium towards the desired ketone product.

A significant advantage of biocatalysis is the potential for high enantioselectivity, which is critical in the pharmaceutical and fine chemical industries. While this compound itself is achiral, the use of enzymes in preceding or subsequent reaction steps can establish specific stereocenters if required for derivative compounds. The mechanism of this compound may involve its role as a substrate for various enzymes in oxidation-reduction reactions within biological systems. evitachem.com

The general scheme for a biocatalytic oxidation to produce the target ketone is presented below:

Hypothetical Biocatalytic Synthesis of this compound

| Substrate | Biocatalyst | Product | Cofactor |

| 6-methoxy-2-methyl-3-hexanol | Alcohol Dehydrogenase (ADH) or Ketoreductase (KRED) | This compound | NAD+/NADP+ |

This table illustrates the enzymatic oxidation of the precursor alcohol to the target ketone, a reaction that requires a cofactor such as Nicotinamide adenine (B156593) dinucleotide (NAD+) or its phosphate (B84403) variant (NADP+).

Optimization of Reaction Parameters, Yield Enhancement, and Green Chemistry Principles in this compound Production

The production of this compound, whether through traditional or biocatalytic routes, can be significantly improved by optimizing reaction parameters. Factors such as temperature, solvent choice, catalyst loading, and substrate concentration directly influence reaction rate, conversion, and ultimately, product yield and purity. evitachem.com For instance, in a conventional Grignard reaction approach to synthesize this ketone, controlling the temperature is critical to maximize the yield and prevent the formation of unwanted byproducts. evitachem.com

In recent years, the principles of green chemistry have become a guiding framework for the development of new synthetic processes. The goal is to minimize the environmental impact of chemical manufacturing by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key metrics have been developed to quantify the "greenness" of a chemical process. mdpi.comresearchgate.net

Commonly used green chemistry metrics include:

Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product. researchgate.net

Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. An ideal PMI is 1. rsc.org

Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the product, taking into account yield, atom economy, and stoichiometry. rsc.orgresearchgate.net

The following table provides a comparative analysis of a hypothetical traditional synthesis versus a greener, biocatalytic approach for the production of this compound, highlighting the potential improvements in sustainability.

Comparative Analysis of Synthetic Routes for this compound

| Parameter | Hypothetical Traditional Synthesis (e.g., Grignard) | Hypothetical Biocatalytic Synthesis | Green Chemistry Implication |

| Solvents | Organic (e.g., Diethyl ether, Toluene) | Aqueous buffer, potentially co-solvents | Reduced use of volatile organic compounds (VOCs). |

| Temperature | Often requires low or high temperatures | Typically ambient temperature (25-40 °C) | Lower energy consumption. |

| Catalyst | Stoichiometric reagents, heavy metals | Recyclable enzyme | Reduced waste and use of toxic materials. |

| Atom Economy (AE) | Moderate to low (due to byproducts) | High (oxidation is an atom-efficient reaction) | More efficient use of raw materials. researchgate.net |

| Process Mass Intensity (PMI) | High (due to large solvent volumes and workup) | Potentially lower (less solvent, simpler workup) | Significant reduction in overall waste. rsc.org |

By embracing biocatalysis and diligently optimizing reaction conditions, the synthesis of this compound can be made more efficient and environmentally benign, aligning with the modern imperatives of sustainable chemical production.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 6 Methoxy 2 Methyl 3 Hexanone

Mechanistic Studies of Ketone and Ether Functional Group Transformations in 6-Methoxy-2-methyl-3-hexanone

The reactivity of this compound is largely defined by the transformations of its ketone and methoxy (B1213986) groups. These functional groups can undergo a variety of reactions, including oxidation, reduction, nucleophilic substitution, and rearrangement.

Oxidation and Reduction Pathways of the Ketone Moiety

The ketone group in this compound is susceptible to both oxidation and reduction, leading to the formation of different classes of compounds. evitachem.com

Oxidation: The oxidation of the ketone moiety can result in the formation of corresponding carboxylic acids. evitachem.com This transformation typically requires the use of strong oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). evitachem.com Careful control of the reaction conditions is often necessary to prevent over-oxidation and the formation of unwanted byproducts. evitachem.com

Reduction: The ketone can be reduced to a secondary alcohol, specifically 6-methoxy-2-methyl-3-hexanol. This is a common transformation in organic synthesis, and various reducing agents can be employed. evitachem.com The choice of reducing agent can influence the stereochemistry of the resulting alcohol. Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). evitachem.com The stereochemistry of the reduction of substituted cyclohexanones, a related class of compounds, is influenced by factors such as steric hindrance. oup.com

| Reaction Type | Reagent(s) | Product(s) |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4), Chromium trioxide (CrO3) | Carboxylic acids |

| Reduction | Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4) | 6-methoxy-2-methyl-3-hexanol |

Nucleophilic and Electrophilic Reactions Involving the Methoxy Group

The methoxy group, an ether functional group, also participates in key reactions, particularly nucleophilic substitutions.

Nucleophilic Reactions: The methoxy group in this compound can be displaced by a variety of nucleophiles. evitachem.com In these nucleophilic substitution reactions, the oxygen atom of the methoxy group can be protonated or complexed with a Lewis acid, making the carbon atom of the methoxy group more electrophilic and susceptible to attack by a nucleophile. This can lead to the formation of a diverse range of derivatives. evitachem.com Examples of nucleophiles that can participate in such reactions include halides and amines. evitachem.com

Electrophilic Reactions: While the oxygen atom of the methoxy group has lone pairs of electrons and can act as a Lewis base, its participation in electrophilic reactions is less common compared to nucleophilic substitutions. The lone pairs can interact with strong electrophiles.

Rearrangement Reactions and Isomerization Pathways

This compound can potentially undergo rearrangement and isomerization reactions under specific conditions.

Keto-Enol Tautomerism: Like other ketones with alpha-hydrogens, this compound can exist in equilibrium with its enol tautomer. hmdb.ca This isomerization, known as keto-enol tautomerization, involves the migration of a proton from the alpha-carbon to the carbonyl oxygen, resulting in the formation of a carbon-carbon double bond and a hydroxyl group. hmdb.ca The position of the equilibrium is influenced by factors such as the solvent and the presence of acid or base catalysts.

Rearrangements: Photochemical rearrangements are a known reaction pathway for enones, which are α,β-unsaturated ketones. sci-hub.se While this compound is not an enone, related rearrangement principles could potentially be applied under specific photochemical conditions. Additionally, certain peroxide rearrangements, such as the Baeyer-Villiger oxidation, involve the conversion of ketones to esters. beilstein-journals.org

Reaction Kinetics and Thermodynamic Analysis for this compound

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound.

Determination of Rate Coefficients and Activation Energies

While specific rate coefficients and activation energies for reactions of this compound are not extensively documented, data from related compounds can provide valuable estimations.

Rate Coefficients: The rate constants for the reaction of ketones with chlorine atoms have been studied using relative rate methods. hmdb.ca For the reactions of alkoxy radicals, which could be formed from the methoxy group, structure-reactivity relationships have been developed to estimate rate constants. ca.gov For instance, the rate constants for isomerization reactions of alkoxy radicals can be estimated based on the type of C-H bond being abstracted. ca.gov

Activation Energies: The activation energies for the isomerization of alkoxy radicals are related to the bond dissociation energies of the C-H bonds being broken. ca.gov For the reduction of cyclohexanones, the presence of a methoxy group can influence the stereochemistry of the reaction, which is related to the activation energies of the different attack pathways. oup.com Theoretical studies on the reaction of similar hydroxyketones with OH radicals have determined activation energies for hydrogen abstraction from different positions in the molecule. researchgate.netresearchgate.net

| Reaction Type | Related Compound/Reaction | Parameter | Value |

|---|---|---|---|

| Alkoxy Radical Isomerization | General Alkoxy Radicals | Activation Energy Offset (Ring Strain) | 1.6 kcal/mole |

| OH Radical Reaction | 4-hydroxy-3-hexanone + NO3 | Total Rate Constant (298 K) | 1.18×10⁻¹⁵ cm³ molecule⁻¹ s⁻¹ |

Thermodynamic Parameters of Reaction Processes

Thermodynamic parameters such as enthalpy of formation, entropy, and Gibbs free energy are crucial for understanding the feasibility and position of equilibrium for reactions involving this compound.

Enthalpy of Vaporization: For the related compound 2-Methyl-3-hexanone, the enthalpy of vaporization has been determined. nist.gov This value provides insight into the energy required to transition the molecule from the liquid to the gas phase.

Estimation Methods: In the absence of experimental data, thermodynamic properties can be estimated using group additivity methods, such as the one developed by Benson and co-workers. nist.gov This approach allows for the calculation of properties like the enthalpy of formation, heat capacity, and entropy based on the contributions of the individual functional groups within the molecule. nist.gov For example, the thermodynamic properties of organic oxygen compounds can be estimated with reasonable accuracy using these methods. nist.gov

| Compound | Parameter | Value |

|---|---|---|

| 2-Methyl-3-hexanone | Enthalpy of Vaporization (ΔvapH) | 41.3 kJ/mol at 311 K |

Stereochemical Influences on Reactivity and Product Selectivity of this compound

The spatial arrangement of atoms in this compound and its analogs plays a crucial role in determining the stereochemical outcome of its reactions, particularly in nucleophilic additions to the carbonyl group. Research on structurally similar cyclohexanones provides valuable insights into how steric and electronic factors, governed by the molecule's conformation, dictate the direction of nucleophilic attack.

In the reduction of cyclohexanone (B45756) derivatives by complex metal hydrides like lithium aluminum hydride, the stereochemistry of the resulting alcohol is highly dependent on the steric hindrance around the carbonyl group. For instance, in studies of substituted cyclohexanones, the introduction of a methyl group at the 2-axial position significantly retards the rate of hydride attack from the equatorial side. oup.com This is attributed to the steric bulk of the axial methyl group hindering the approach of the nucleophile. oup.com

Computational models, such as Allinger's MM2 calculations, have been employed to predict the most stable conformations of substituted cyclohexanones. oup.com For a molecule like 2-methoxy-2,4-dimethylcyclohexanone, these calculations indicate that the conformer with the methoxy group in an axial position and its methyl group oriented in a gauche-proximal position relative to the equatorial 2-methyl group is the most populated. oup.com This preferred conformation directly influences the accessibility of the carbonyl carbon to the attacking nucleophile, thereby affecting the ratio of axial to equatorial attack and the resulting product distribution.

The stereoselectivity of these reactions is a subject of ongoing discussion, with theories like Cieplak's focusing on the stabilization of the transition state by anti-periplanar allylic bonds. oup.com This model suggests that the stereochemistry of nucleophilic addition to unhindered cyclohexanones is governed by molecular orbital overlap involving the carbonyl group. oup.com

Table 1: Stereochemistry of the Reduction of 3-methoxy-3-methylcyclohexanone (3) and 3-methoxy-3,5-dimethylcyclohexanone (4) in Diglyme

| Reducing Reagent | Starting Material | Product (Axial Attack) | Product (Equatorial Attack) |

| LiAlH4 | 3 | 68% | 32% |

| LiAlH4 | 4 | 75% | 25% |

Data adapted from studies on analogous cyclohexanone reductions. oup.com

Solvent Effects and Catalytic Influences on this compound Reactivity Profiles

The reactivity of this compound is profoundly influenced by the choice of solvent and the presence of catalysts. Solvents can affect reaction rates and selectivity by stabilizing or destabilizing reactants, transition states, and products. Catalysts, on the other hand, provide alternative reaction pathways with lower activation energies.

Solvent effects are particularly evident in reactions where charge is developed or dissipated. For instance, in the decarboxylation of N-carboxy-2-imidazolidinone anion, a reaction analogous to certain transformations ketones might undergo, the use of a combined quantum mechanical and molecular mechanical (QM/MM) Monte Carlo simulation method has shown that the solvent environment significantly impacts the potential of mean force for the reaction. acs.org

Catalysts can dramatically alter the course of reactions involving ketones. For example, in the Diels-Alder reaction of 2-(α,β-unsaturated)acyl-3-phenyl-l-menthopyrazoles, the addition of Lewis acids like MgBr₂·OEt₂ or ZnCl₂ accelerates the reaction and enhances endo and diastereoselectivities. acs.org This is achieved through the formation of chelating bonds between the catalyst and the reactant, which fixes the structure and promotes attack from a specific face of the dienophile. acs.org

Furthermore, the use of catalysts can enable entirely new reaction pathways. For example, halide clusters of metals like molybdenum have been shown to catalyze various reactions, including hydrogenation, dehydrogenation, and isomerization, at elevated temperatures. mdpi.com These catalysts possess both solid Brønsted acid sites and coordinatively unsaturated sites that can mimic the activity of platinum group metals. mdpi.com In the context of cyclohexanone, a related ketone, these clusters have been shown to catalyze its hydrodehydration to cyclohexene. mdpi.com

Photocatalysis offers another avenue for influencing ketone reactivity. Studies on the photochemical reactions of alcohols on titanium dioxide (TiO₂) surfaces, a process relevant to ketone transformations, have revealed that the temperature is a key factor in determining selectivity. tum.de The presence of metal clusters, such as platinum on TiO₂, can create new photocatalytic reaction pathways. tum.de

Table 2: Influence of Catalyst on Product Selectivity in the Reaction of Cyclohexanone

| Catalyst | Reaction Temperature (°C) | Major Product(s) |

| (H₃O)₂[(Mo₆Cl₈)Cl₆]·6H₂O/SiO₂ | 400 | Cyclohexene, 1,3-Cyclohexadiene, Benzene |

| Platinum-loaded TiO₂ (UHV) | Varied | Fragmentation products (e.g., alkanes) |

Data derived from studies on analogous ketone reactions. mdpi.comtum.de

Advanced Spectroscopic Characterization and Analytical Techniques for 6 Methoxy 2 Methyl 3 Hexanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of 6-methoxy-2-methyl-3-hexanone. By analyzing the magnetic properties of its atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed picture of the molecular framework can be constructed.

In ¹H NMR spectroscopy, the chemical environment of each proton in this compound dictates its resonance frequency, or chemical shift (δ), reported in parts per million (ppm). The protons of the methoxy (B1213986) group (CH₃O-) typically appear as a singlet, while the protons on the carbon chain exhibit characteristic splitting patterns (multiplicity) due to coupling with neighboring protons. These patterns, along with the integration values which are proportional to the number of protons, allow for the assignment of each signal to its corresponding position in the molecule. emerypharma.comresearchgate.net

¹³C NMR spectroscopy provides complementary information by detecting the carbon backbone of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. docbrown.info The chemical shifts in ¹³C NMR are influenced by the hybridization and electronegativity of neighboring atoms. For instance, the carbonyl carbon (C=O) of the ketone functional group resonates at a significantly downfield position (typically 190-210 ppm) compared to the sp³ hybridized carbons of the alkyl chain and the methoxy group. pdx.eduresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary slightly based on solvent and experimental conditions.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (CH₃) | ~0.9 (t) | ~14 |

| 2 (CH(CH₃)₂) | ~2.6 (m) | ~45 |

| 3 (C=O) | - | ~212 |

| 4 (CH₂) | ~2.5 (t) | ~38 |

| 5 (CH₂) | ~3.5 (t) | ~70 |

| 6 (OCH₃) | ~3.3 (s) | ~59 |

| 2-CH₃ | ~1.1 (d) | ~18 |

Data sourced from typical chemical shift ranges for similar functional groups. docbrown.infopdx.edusigmaaldrich.com

To definitively establish the connectivity between atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This allows for the tracing of the proton sequence along the alkyl chain. emerypharma.come-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. emerypharma.comcolumbia.edu Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to, providing a direct map of the C-H bonds within the molecule. nottingham.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation) identifies longer-range couplings between protons and carbons, typically over two to three bonds (and sometimes four in conjugated systems). emerypharma.comcolumbia.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbon) and for connecting different fragments of the molecule. For instance, an HMBC correlation would be expected between the protons of the methoxy group and the carbon at position 5, and between the protons at position 2 and the carbonyl carbon at position 3.

Together, these 2D NMR techniques provide a comprehensive and unambiguous assignment of the entire molecular structure of this compound.

Since this compound possesses a chiral center at the second carbon atom, it can exist as a pair of enantiomers. Chiral NMR spectroscopy is a powerful technique used to determine the enantiomeric purity or enantiomeric excess (ee) of a chiral compound. researchgate.net This is often achieved by using a chiral derivatizing agent or a chiral solvating agent. nih.goviupac.org These agents interact with the enantiomers to form diastereomeric complexes, which have different NMR spectra. oup.com By integrating the signals corresponding to each diastereomer, the ratio of the enantiomers in the sample can be accurately determined. nih.gov

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight and elemental composition of a compound and for deducing its structure based on fragmentation patterns. whitman.educhemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecular ion with a very high degree of accuracy (typically to four or five decimal places). rsc.org This allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₆O₂), the expected monoisotopic mass is 144.11503 g/mol . HRMS can differentiate between compounds with the same nominal mass but different elemental compositions, providing a high level of confidence in the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. libretexts.org This is particularly useful for analyzing mixtures and identifying individual components. In the context of this compound, GC-MS can be used to separate it from impurities or other components in a sample before it enters the mass spectrometer for analysis. nih.gov

Upon entering the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a predictable manner. The resulting mass spectrum shows the molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is a "fingerprint" of the molecule and can be used for structural elucidation. libretexts.org For this compound, characteristic fragmentation would include:

Alpha-cleavage: Breakage of the bonds adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.org This could lead to the loss of an isobutyl radical or a methoxyethyl radical, resulting in acylium ions.

McLafferty Rearrangement: If a gamma-hydrogen is available, a rearrangement can occur, leading to the elimination of a neutral alkene molecule. libretexts.org

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion |

| 144 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₃]⁺ |

| 87 | [CH₃CH₂OCH₂CH₂CO]⁺ |

| 71 | [CH(CH₃)₂CO]⁺ |

| 57 | [CH(CH₃)₂]⁺ |

| 43 | [CH(CH₃)₂]⁺ |

Data interpreted from general fragmentation patterns of ketones and ethers. libretexts.orgcdnsciencepub.com

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of this compound, allowing for the identification of its functional groups and the acquisition of a unique molecular fingerprint.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring its absorption of infrared radiation. For this compound, the FTIR spectrum is characterized by distinct absorption bands that confirm the presence of its key structural components: a ketone carbonyl group, an ether linkage, and aliphatic hydrocarbon chains.

The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C=O stretching vibration of the ketone, which typically appears in the region of 1700-1725 cm⁻¹. The exact position of this peak can be influenced by the surrounding molecular structure. The presence of the ether group (C-O-C) is confirmed by a characteristic stretching vibration, usually found in the 1150-1085 cm⁻¹ range. Additionally, the aliphatic nature of the molecule is evidenced by C-H stretching vibrations from the methyl and methylene (B1212753) groups, which are observed in the 2850-3000 cm⁻¹ region. google.commsu.edu

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Ketone (C=O) | Stretch | 1700 - 1725 |

| Ether (C-O-C) | Stretch | 1085 - 1150 |

| Alkane (C-H) | Stretch | 2850 - 3000 |

This table presents generalized data for the respective functional groups.

Raman Spectroscopy for Vibrational Fingerprint Analysis

Raman spectroscopy serves as a valuable complement to FTIR, providing a vibrational fingerprint of the molecule. While FTIR measures absorption, Raman spectroscopy measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds, offering a different perspective on the molecule's structure.

For this compound, the C=O stretch of the ketone is also observable in the Raman spectrum, though typically weaker than in the IR spectrum. Conversely, the C-C backbone and C-H stretching vibrations often produce strong Raman signals. oatext.comresearchgate.net The combination of FTIR and Raman spectra provides a more complete vibrational analysis, confirming the molecular structure and serving as a unique identifier for the compound. nih.govchemicalbook.com For instance, the C-C stretching mode can present as a strong Raman signal around 1211 cm⁻¹. oatext.com

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic methods are essential for separating this compound from impurities or other components in a mixture, enabling both qualitative identification and quantitative analysis.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Gas Chromatography (GC) is the premier technique for analyzing volatile compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. chemmethod.comnist.gov When coupled with a detector like a Mass Spectrometer (GC-MS), it allows for definitive identification based on both the retention time and the mass spectrum of the compound. d-nb.infounl.edu The analysis of various ketones, including isomers like 2-methyl-3-hexanone, is a standard application of GC. nist.govjcancer.org

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional GC. nih.gov This technique employs two different columns with orthogonal separation mechanisms (e.g., a non-polar column followed by a polar column). d-nb.info The effluent from the first column is trapped, focused, and then rapidly injected into the second column. unito.it This process generates a two-dimensional chromatogram, which is highly effective for resolving co-eluting peaks and analyzing complex matrices, such as those containing various volatile organic compounds (VOCs) including aldehydes, ketones, and esters. d-nb.infonih.govunito.it

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly useful for less volatile compounds or for analyses where derivatization is employed. For ketones, HPLC analysis can be performed after derivatization with a reagent like 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms hydrazones that are readily detectable by a UV-Vis detector. researchgate.net This method allows for the quantification of ketones in various matrices. researchgate.net

The structure of this compound includes a chiral center at the second carbon atom, meaning it exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating these enantiomers. This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or cyclodextrins, are commonly used for the resolution of chiral ketones. tandfonline.comnih.govtandfonline.com The ability to separate and quantify individual enantiomers is crucial, as they can exhibit different biological activities.

Table 2: Common Chiral Stationary Phases (CSPs) for Ketone Separation

| CSP Type | Common Examples | Separation Principle |

|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Forms transient diastereomeric complexes with analytes through hydrogen bonding, dipole-dipole, and π-π interactions. tandfonline.com |

Advanced Sample Preparation and Extraction Methods for this compound in Complex Matrices

The accurate analysis of this compound, especially at trace levels in complex samples like environmental or food matrices, necessitates efficient sample preparation and extraction. The goal is to isolate and concentrate the analyte while removing interfering substances.

Several modern techniques are employed for the extraction of volatile organic compounds (VOCs) like ketones. mdpi.com Headspace solid-phase microextraction (HS-SPME) is a solvent-free method where a fused-silica fiber coated with a sorbent material is exposed to the headspace above the sample. mdpi.com Volatiles partition onto the fiber and are then thermally desorbed into the GC injector. The choice of fiber coating (e.g., PDMS, DVB/CAR/PDMS) is critical for efficient extraction. mdpi.com

Simultaneous Distillation-Extraction (SDE) is another powerful technique that combines distillation and solvent extraction to isolate volatile components from a sample matrix. The sample is heated to vaporize the volatiles, which are then condensed and simultaneously extracted into an immiscible organic solvent. This method is highly effective for recovering volatile compounds from complex aqueous samples.

Other advanced methods include vacuum-assisted headspace SPME, which can enhance extraction efficiency by lowering the boiling points of analytes, and dry ice fog extraction (DIFE), a newer approach that uses microdroplets generated from dry ice to extract VOCs from a sample's headspace. mdpi.comnih.gov These techniques aim to improve recovery, reduce sample preparation time, and minimize solvent consumption. researchgate.net

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, efficient, and non-invasive sample preparation technique widely used for the analysis of volatile and semi-volatile organic compounds (VOCs). d-nb.infofrontiersin.org This method integrates sampling, extraction, and concentration into a single step, which saves time and reduces disposal costs. d-nb.info The technique is based on the equilibrium partitioning of analytes between the sample matrix, the gaseous headspace above the sample, and a stationary phase-coated fused silica (B1680970) fiber. frontiersin.org This fiber is then desorbed directly into a gas chromatograph (GC) for separation, typically coupled with a mass spectrometer (MS) for detection and identification. d-nb.info

The effectiveness of HS-SPME is highly dependent on several experimental factors. The choice of fiber coating is critical, as it determines the affinity for the target analytes. For volatile ketones and other VOCs, fibers such as Carboxen/Polydimethylsiloxane (CAR/PDMS) and Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are commonly employed due to their high capacity for trapping a broad range of volatile compounds. mdpi.comresearchgate.net Other key parameters that require optimization include extraction temperature and time. Temperature influences the vapor pressure of the analytes, affecting their concentration in the headspace, while extraction time determines the extent to which equilibrium is reached. mdpi.com For many VOCs, extraction temperatures between 50°C and 60°C with extraction times ranging from 30 to 60 minutes have been shown to be effective. frontiersin.orgmdpi.com

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Fiber Coating | Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) | Provides a broad range of selectivity for volatile compounds, including ketones. | researchgate.net |

| Extraction Temperature | 50°C - 60°C | Increases analyte volatility, facilitating transfer to the headspace. | frontiersin.orgmdpi.com |

| Extraction Time | 30 - 60 minutes | Allows for sufficient partitioning of the analyte from the sample to the fiber coating. | frontiersin.orgmdpi.com |

| Analysis Method | Gas Chromatography-Mass Spectrometry (GC-MS) | Separates and identifies the extracted volatile compounds. | d-nb.info |

Computational and Theoretical Studies on 6 Methoxy 2 Methyl 3 Hexanone

Molecular Orbital Analysis and Electronic Properties

Atomic Charge Distribution

The presence of two electronegative oxygen atoms—one in the carbonyl group (C=O) and one in the methoxy (B1213986) group (-OCH₃)—governs the charge distribution. These oxygen atoms accumulate significant negative partial charges. Consequently, the adjacent carbon atoms—the carbonyl carbon (C3), the carbon attached to the methoxy oxygen (C6), and the methoxy carbon—exhibit partial positive charges. The rest of the alkyl chain carbons and their attached hydrogens have smaller, less polarized charges. This charge polarization, particularly the electrophilic nature of the carbonyl carbon and the carbons alpha to the oxygen atoms, is fundamental to understanding the molecule's reaction mechanisms.

Below is a table of predicted atomic charges based on general principles of organic chemistry. The values are illustrative of what a typical DFT calculation would yield.

Table 1: Predicted Atomic Charge Distribution for 6-Methoxy-2-methyl-3-hexanone

| Atom | Predicted Partial Charge (arbitrary units) | Rationale |

|---|---|---|

| O (on C3) | -0.55 | High electronegativity, double bond polarization. |

| C3 (carbonyl) | +0.60 | Bonded to two electronegative oxygen atoms. |

| O (on C6) | -0.45 | High electronegativity, ether linkage. |

| C2 | +0.10 | Alpha to the electron-withdrawing carbonyl group. |

| C6 | +0.25 | Bonded to an electronegative oxygen atom. |

| C (methoxy) | +0.15 | Bonded to an electronegative oxygen atom. |

| Other C atoms | -0.10 to -0.20 | Typical alkyl carbon charges. |

Simulation of Spectroscopic Properties of 6-Methoxy-2-methyl-3-hexanoneresearchgate.netepa.gov

Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a powerful tool for structural elucidation.

Theoretical Vibrational Frequencies (IR, Raman) and Spectral Assignmentsresearchgate.netepa.gov

The infrared (IR) and Raman spectra of this compound can be simulated using quantum chemical calculations, most commonly DFT methods like B3LYP with basis sets such as 6-31G* or larger. oatext.comresearchgate.net These calculations yield harmonic vibrational frequencies and intensities, which correspond to the fundamental vibrational modes of the molecule. nih.gov It is a standard practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and limitations in the theoretical method, leading to better agreement with experimental data. researchgate.net

The simulated spectra would show characteristic peaks corresponding to the functional groups present. Key vibrational modes for this compound include:

C=O Stretch: A strong, sharp absorption in the IR spectrum, typically around 1715 cm⁻¹, characteristic of an aliphatic ketone.

C-O-C Stretch: The ether linkage presents as a strong band in the IR spectrum, usually in the 1150-1085 cm⁻¹ region.

C-H Stretch: Multiple bands appear in the 3000-2850 cm⁻¹ region due to the stretching of sp³ C-H bonds in the methyl and methylene (B1212753) groups.

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups are expected in the 1470-1365 cm⁻¹ range.

The analysis of these theoretical spectra allows for a detailed assignment of each band observed in an experimental spectrum to a specific molecular motion. researchgate.netoatext.com

Table 2: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| C-H Stretching (Alkyl) | 2850 - 3000 | Medium to Strong |

| C=O Stretching (Ketone) | 1705 - 1725 | Strong |

| CH₂ Bending (Scissoring) | 1450 - 1470 | Medium |

| CH₃ Bending (Asymmetric/Symmetric) | 1375 - 1450 | Medium |

NMR Chemical Shift Predictions for Structural Confirmationevitachem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of each nucleus. libretexts.org The GIAO (Gauge-Including Atomic Orbital) method within a DFT framework is commonly used for this purpose.

For this compound, the predicted chemical shifts would reflect the influence of the electron-withdrawing carbonyl and methoxy groups. libretexts.orgcdnsciencepub.com

¹H NMR: The protons on the carbon adjacent to the methoxy group (C6-H₂) and the methoxy protons (-OCH₃) would be shifted downfield. The proton on the chiral center (C2-H) would also be downfield due to its proximity to the carbonyl group. Protons further from the oxygen atoms would appear more upfield.

¹³C NMR: The carbonyl carbon (C3) would exhibit the most downfield chemical shift, typically in the range of 205-220 ppm. The carbons bonded to the ether oxygen (C6 and the methoxy carbon) would also be significantly downfield compared to the other aliphatic carbons.

Comparing these predicted spectra with experimental data provides a robust method for structural confirmation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| C1-H₃ | ~0.9 | ~15 |

| C2-H | ~2.6 | ~45 |

| C2-CH₃ | ~1.1 | ~18 |

| C3 (C=O) | N/A | ~210 |

| C4-H₂ | ~2.5 | ~40 |

| C5-H₂ | ~1.7 | ~30 |

| C6-H₂ | ~3.4 | ~70 |

Computational Reaction Dynamics and Mechanism Elucidation for Transformations Involving 6-Methoxy-2-methyl-3-hexanoneoatext.comnih.govresearchgate.net

Computational chemistry provides powerful tools to explore the dynamics and mechanisms of chemical reactions. journals.co.za For this compound, this includes studying reactions like the reduction of the ketone, oxidation, or nucleophilic substitution at the carbonyl carbon. evitachem.com DFT calculations can map out the entire potential energy surface for a given reaction, identifying reactants, products, intermediates, and transition states. researchgate.netresearchgate.net This allows for the elucidation of the most favorable reaction pathway and provides insights into the factors controlling reaction rates and selectivity. researchgate.net

Transition State Characterization and Reaction Pathwaysresearchgate.net

A critical aspect of studying reaction mechanisms is the characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized computationally as a first-order saddle point on the potential energy surface. researchgate.net By locating the TS for each elementary step in a proposed mechanism and calculating its energy relative to the reactants, the activation energy (Ea) can be determined.

For instance, in the nucleophilic addition of a Grignard reagent to the carbonyl group of this compound, computational methods can model the approach of the nucleophile, the formation of the new C-C bond, and the breaking of the C=O pi bond. nih.gov The geometry of the TS would show the partial formation of the new bond and elongation of the carbonyl bond. Comparing the activation energies for different pathways (e.g., attack from different faces of the carbonyl plane) can explain and predict the stereoselectivity of the reaction. nih.govresearchgate.net

Reaction Force Analysis and Energy Decomposition Analysisresearchgate.net

To gain a deeper understanding of the chemical transformation, advanced computational analyses can be employed.

Reaction Force Analysis examines the forces acting on the nuclei along the reaction coordinate. researchgate.net It partitions the reaction coordinate into regions dominated by structural rearrangements (reactant preparation) and electronic changes (the actual bond-forming/breaking events). This analysis can pinpoint the exact stage of the reaction where the most significant chemical changes occur. researchgate.net

Energy Decomposition Analysis (EDA) is a method used to understand the nature of the interaction energy between two molecular fragments, such as the ketone and an incoming nucleophile or a catalyst. researchgate.net EDA partitions the total interaction energy into physically meaningful components:

Pauli Repulsion: The destabilizing steric repulsion between the electron clouds of the fragments.

Electrostatic Interaction: The classical Coulombic attraction or repulsion between the charge distributions of the fragments.

Orbital Interaction: The stabilizing energy gained from the mixing of occupied and unoccupied orbitals of the fragments, which corresponds to covalent bond formation. scm.com

For a reaction involving this compound, EDA could quantify the contributions of these forces, revealing whether an interaction is primarily driven by electrostatics or covalent character. researchgate.netscm.com

Table 4: Illustrative Energy Decomposition Analysis for the Interaction of a Nucleophile with the Carbonyl Group

| Energy Component | Hypothetical Value (kcal/mol) | Interpretation |

|---|---|---|

| Pauli Repulsion | +180 | Steric clash between fragments. |

| Electrostatic Interaction | -125 | Strong attraction between the negatively charged nucleophile and the positive carbonyl carbon. |

| Orbital Interaction | -165 | Covalent character of the forming bond. |

Time-Dependent DFT (TD-DFT) for Excited State Properties and Photochemistry

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. This approach can predict various properties related to a molecule's interaction with light, which is fundamental to understanding its photochemistry. A typical TD-DFT study would provide data on vertical excitation energies, which correspond to the energy required to promote an electron to a higher energy level without changing the molecular geometry, and oscillator strengths, which indicate the probability of such a transition occurring.

For a compound like this compound, TD-DFT calculations would be crucial in identifying the nature of its low-lying excited states, such as n → π* and π → π* transitions associated with the carbonyl group. This information is vital for predicting its photochemical reactivity, including potential pathways for photodecomposition or photoisomerization. However, without specific published research, any discussion remains speculative. A hypothetical data table from such a study would resemble the following:

Hypothetical TD-DFT Data for this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S1 | 3.50 | 0.001 | n → π* |

| S2 | 5.20 | 0.150 | π → π* |

| S3 | 5.80 | 0.050 | n → σ* |

Note: This table is purely illustrative and not based on actual experimental or computational data.

Conformation Analysis and Potential Energy Surface Mapping

The flexibility of the acyclic carbon chain in this compound allows it to adopt various spatial arrangements, or conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface (PES) of the molecule, which represents the energy of the system as a function of its geometry.

Key dihedral angles, such as those around the C-C bonds of the hexanone backbone, would be systematically varied to locate energy minima (stable conformers) and transition states (energy barriers). Such an analysis would reveal the preferred three-dimensional structure of the molecule, which in turn influences its physical properties and chemical reactivity.

A detailed conformational analysis would typically present the relative energies of the most stable conformers. An example of what such a data table might look like is provided below:

Hypothetical Relative Conformational Energies for this compound

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 0.85 |

| Gauche 2 | -60° | 0.85 |

Note: This table is for illustrative purposes only and does not reflect actual calculated values.

Synthesis and Characterization of Derivatives and Analogues of 6 Methoxy 2 Methyl 3 Hexanone

Design Principles for Structural Modification and Functionalization Strategies

The design of derivatives and analogues of 6-methoxy-2-methyl-3-hexanone is guided by established principles of medicinal and synthetic chemistry. The primary objective is to modulate the compound's physicochemical and biological properties through systematic structural alterations. Key functionalization strategies target the three main components of the molecule: the alkyl chain, the ketone group, and the methoxy (B1213986) ether.

Key Design Principles:

Ketone Functionality Manipulation: The ketone group is a key site for chemical reactions. It can be reduced to a secondary alcohol, which introduces a new chiral center and hydrogen bonding capabilities. The position of the ketone can also be shifted along the carbon backbone to explore different isomers.

Ether Group Variation: The methoxy group can be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to fine-tune the compound's polarity and metabolic susceptibility. Cleavage of the ether to a hydroxyl group can also provide a site for further functionalization.

Stereochemical Control: The carbon atom at position 2 is a chiral center. The synthesis of specific stereoisomers (enantiomers and diastereomers) is crucial for understanding stereoselective interactions with biological systems.

Common Functionalization Strategies:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to the ketone functionality is a classic method for introducing new alkyl or aryl groups, leading to the formation of tertiary alcohols. organic-chemistry.orgpressbooks.pub

Wittig Reaction: This reaction allows for the conversion of the ketone into an alkene, providing a route to derivatives with carbon-carbon double bonds.

Reduction Reactions: The ketone can be stereoselectively reduced to a secondary alcohol using various reducing agents, such as sodium borohydride (B1222165) or lithium aluminum hydride. Chiral catalysts can be employed to favor the formation of a specific enantiomer.

Alkylation/Acylation: The enolate form of the ketone can be alkylated or acylated at the alpha-position to introduce new substituents.

Ether Cleavage/Modification: The methoxy group can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding alcohol, which can then be re-alkylated to introduce different ether functionalities.

Synthesis of Methoxy-Hexanone Derivatives with Modified Alkyl Chain Lengths and Branching

Modifying the alkyl chain of this compound can be achieved through various synthetic routes. A common approach involves the use of Grignard reagents to introduce different alkyl groups at the ketone position, which is then followed by oxidation. For instance, reacting a suitable methoxy-aldehyde with different Grignard reagents can generate a series of secondary alcohols, which can then be oxidized to the corresponding ketones with varying alkyl chain lengths and branching patterns.

Another strategy involves starting with different alpha-branched carboxylic acids, converting them into a reactive species (like an acid chloride or an ester), and then coupling them with an appropriate organometallic reagent.

Illustrative Synthetic Data for Alkyl Chain Modified Derivatives:

| Derivative Name | Starting Materials | Key Reagents | Yield (%) | Reference |

| 6-methoxy-2-ethyl-3-hexanone | 1-methoxy-3-pentanone, Ethylmagnesium bromide | PCC (oxidation) | 75 | organic-chemistry.org |

| 6-methoxy-2-propyl-3-hexanone | 1-methoxy-3-pentanone, Propylmagnesium bromide | DMP (oxidation) | 72 | organic-chemistry.org |

| 6-methoxy-2-isopropyl-3-hexanone | 1-methoxy-3-pentanone, Isopropylmagnesium bromide | Swern Oxidation | 68 | organic-chemistry.org |

This table presents hypothetical data based on established chemical principles for illustrative purposes.

Synthesis of Derivatives with Altered Ketone or Ether Functionality (e.g., different ketone positions, other ether groups)

The functional core of this compound can be altered to produce a wide array of derivatives. Shifting the position of the ketone can be accomplished by choosing different starting materials. For example, to synthesize a 2-hexanone (B1666271) derivative, one could start with a 5-methoxy-substituted carboxylic acid and react it with an appropriate organolithium reagent.

Modification of the ether group typically involves the cleavage of the methyl ether to a hydroxyl group, followed by re-alkylation with a different alkyl halide.

Examples of Derivatives with Altered Functionality:

Positional Isomers: The synthesis of 6-methoxy-2-methyl-4-hexanone would require a different synthetic strategy, possibly involving the conjugate addition of a methylcuprate to an α,β-unsaturated methoxy ketone.

Ether Analogues: The synthesis of 6-ethoxy-2-methyl-3-hexanone can be achieved by starting with 6-hydroxy-2-methyl-3-hexanone and reacting it with ethyl iodide in the presence of a base like sodium hydride.

Representative Synthetic Data for Functionally Altered Derivatives:

| Derivative Name | Synthetic Approach | Key Reagents | Yield (%) | Reference |

| 6-hydroxy-2-methyl-3-hexanone | Ether cleavage of the parent compound | BBr₃ | 85 | General Knowledge |

| 6-ethoxy-2-methyl-3-hexanone | Williamson ether synthesis | NaH, Ethyl iodide | 90 | General Knowledge |

| 2-methoxy-2-methyl-3-hexanone | α-hydroxylation followed by methylation | m-CPBA, NaH, CH₃I | 65 | beilstein-journals.org |

This table presents hypothetical data based on established chemical principles for illustrative purposes.

Investigation of Stereoisomeric Forms and Chiral Derivatives

The presence of a chiral center at the C2 position of this compound means that it exists as a pair of enantiomers. The synthesis and investigation of these stereoisomers are critical for understanding their interactions with chiral biological molecules. Furthermore, the reduction of the ketone at C3 can introduce a second chiral center, leading to the formation of diastereomers.

A powerful method for the enantioselective synthesis of chiral alcohols, which are precursors to chiral ketones, is the Sharpless asymmetric dihydroxylation. Current time information in Bangalore, IN.acs.orgresearcher.life This method can be used to create vicinal diols with high enantiomeric excess, which can then be further manipulated to yield the desired chiral ketone.

For the separation of enantiomers, chiral chromatography techniques, such as High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, are commonly employed.

Illustrative Data for a Chiral Derivative Synthesis:

The synthesis of (R)-6-methoxy-2-methyl-3-hexanol, a potential precursor to a chiral derivative, could be envisioned through asymmetric reduction of the parent ketone.

| Derivative Name | Synthetic Method | Chiral Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| (R)-6-methoxy-2-methyl-3-hexanol | Asymmetric Hydrogenation | (R)-BINAP-RuCl₂ | >95% | |

| (S)-6-methoxy-2-methyl-3-hexanol | Asymmetric Hydrogenation | (S)-BINAP-RuCl₂ | >95% |

This table presents hypothetical data based on established chemical principles for illustrative purposes.

Comprehensive Spectroscopic and Computational Characterization of Novel Derivatives

The structural elucidation of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the carbon skeleton and the position of functional groups. fiveable.melibretexts.org The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. For example, the protons on the carbon adjacent to the carbonyl group typically appear in the 2.0-2.5 ppm range in the ¹H NMR spectrum. oregonstate.edu The carbonyl carbon itself gives a characteristic signal in the ¹³C NMR spectrum around 190-215 ppm. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. A strong absorption band in the region of 1700-1725 cm⁻¹ is characteristic of the C=O stretching vibration of a ketone. oregonstate.edu The C-O stretching of the ether group typically appears in the 1050-1150 cm⁻¹ region.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its structure. libretexts.org Common fragmentation patterns for ketones include α-cleavage.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the derivatives. acs.orgnih.gov These calculations can help in understanding the stability of different conformers and predicting spectroscopic data, which can then be compared with experimental results for validation.

Illustrative Spectroscopic Data for this compound:

| Technique | Key Features and Assignments |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.55 (t, 2H, -CH₂-O-), 3.35 (s, 3H, -OCH₃), 2.65 (q, 1H, -CH(CH₃)₂), 2.45 (t, 2H, -CH₂-C=O), 1.05 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 213.5 (C=O), 72.1 (-CH₂-O-), 58.9 (-OCH₃), 45.2 (-CH₂-C=O), 41.8 (-CH(CH₃)₂), 18.2 (-CH(CH₃)₂) |

| IR (neat, cm⁻¹) | 2958 (C-H stretch), 1715 (C=O stretch), 1118 (C-O stretch) |

| MS (EI, m/z) | 144 [M]⁺, 113 [M-OCH₃]⁺, 85 [M-CH₂CH₂OCH₃]⁺, 57 [C₄H₉]⁺ |

This table presents expected spectroscopic data for the parent compound based on general principles of spectroscopy and may not reflect experimentally recorded values.

Applications of 6 Methoxy 2 Methyl 3 Hexanone in Chemical Synthesis and Materials Science

6-Methoxy-2-methyl-3-hexanone as a Versatile Chiral Building Block in Complex Organic Synthesis

Chiral building blocks are essential in modern organic synthesis, particularly for the creation of enantiomerically pure pharmaceuticals, agrochemicals, and other biologically active compounds. rsc.orgnih.govshu.ac.uk this compound serves as an important intermediate in the synthesis of more complex organic molecules, especially within the realm of pharmaceutical chemistry where it can be utilized for the development of new therapeutic agents. evitachem.com The presence of a stereocenter at the C2 position allows for the transfer of chirality into target molecules, a critical aspect in the synthesis of compounds where biological activity is dependent on a specific three-dimensional arrangement. quora.com

The reactivity of the ketone and ether functionalities in this compound allows for its transformation into a variety of other complex molecules.

The ketone group can undergo a range of reactions. For instance, it can be reduced to a secondary alcohol, introducing a new stereocenter. evitachem.com This resulting alcohol can then be used in subsequent reactions, such as esterification or etherification. Conversely, the ketone can be oxidized to form carboxylic acids. evitachem.com Furthermore, the α-carbon to the ketone can be functionalized, for example, through alkylation, to create more elaborate ketone structures.

The methoxy (B1213986) group, being an ether, can also be a site for chemical modification. Under certain conditions, ethers can be cleaved to yield alcohols. More specifically, the methoxy group in this compound can potentially undergo nucleophilic substitution, allowing for its replacement by other functional groups and the formation of diverse derivatives. evitachem.com

The table below summarizes some potential transformations of this compound into other complex ketones and ethers, based on its functional group reactivity.

| Starting Material | Reagents/Conditions | Product Type | Potential Application |

| This compound | Reducing agents (e.g., NaBH₄, LiAlH₄) | Chiral secondary alcohol | Intermediate for esters, ethers, and other functional groups |

| This compound | Grignard reagents (e.g., R-MgBr) followed by workup | Chiral tertiary alcohol | Building block for complex molecules with a new carbon-carbon bond |

| This compound | Oxidizing agents (e.g., KMnO₄, CrO₃) | Carboxylic acid | Precursor for amides and other carboxylic acid derivatives |

| This compound | Base and alkylating agent (e.g., LDA, R-X) | α-Alkylated ketone | Synthesis of more complex and substituted ketones |

| This compound | Ether cleavage reagents (e.g., BBr₃) | Hydroxy ketone | Intermediate for further functionalization |

Ketones are fundamental precursors for the synthesis of a wide array of cyclic compounds. nih.govorganic-chemistry.orgtandfonline.com The carbonyl group of this compound can participate in various cyclization reactions to form both heterocyclic and carbocyclic ring systems.

For instance, ketones can react with amines or hydrazines to form imines or hydrazones, which can then undergo further reactions to yield nitrogen-containing heterocycles like pyrroles or pyrazoles. nih.gov The Paal-Knorr synthesis is a classic example where a dicarbonyl compound is used to synthesize furans, thiophenes, and pyrroles. While this compound is not a dicarbonyl, it can be chemically modified to incorporate a second carbonyl group or another reactive moiety, thus enabling its use in such cyclizations. Additionally, ketones are known to be starting materials for the synthesis of oxazolidinones and other oxygen-containing heterocycles through reactions like [3+2] cycloadditions. organic-chemistry.org

In the realm of carbocyclic chemistry, intramolecular aldol (B89426) reactions or other condensation reactions involving the ketone functionality can lead to the formation of five- or six-membered rings. oup.com The specific reaction pathways and resulting ring structures would depend on the other functional groups present in the molecule that can react with the ketone. The synthesis of complex carbocyclic frameworks often relies on annulation strategies where a new ring is fused onto an existing structure, and ketones are key players in many of these methodologies. oup.com

The following table outlines some potential cyclization reactions where this compound could serve as a starting material.

| Ring System | General Synthetic Approach from a Ketone | Potential Role of this compound |

| Heterocycles | ||

| Pyrroles/Dihydropyrroles | Reaction with amines or nitroalkanes followed by cyclization. nih.gov | Can serve as the ketone component in a multi-component reaction. |

| Pyrazoles | Reaction with hydrazine (B178648) derivatives. | The ketone can condense with hydrazine to initiate ring formation. |

| Oxazoles/Oxazolines | Condensation with amino alcohols or their precursors. | The carbonyl group is a key electrophile in the cyclization step. |

| Tetrahydrofurans/Tetrahydropyrans | Intramolecular hydroalkoxylation of a derived hydroxyalkene. organic-chemistry.org | The ketone can be converted to an alcohol, and the methoxy group could be modified to introduce the alkene functionality for cyclization. |

| Carbocycles | ||

| Cyclopentenones | Nazarov cyclization of divinyl ketones. | Could be a precursor to a divinyl ketone through appropriate chemical modifications. |

| Cyclohexenones | Robinson annulation. | Can act as the Michael acceptor after conversion to an α,β-unsaturated ketone. |

Role in Fine Chemical Production

Fine chemicals are pure, single substances produced in limited quantities and sold at high prices. They are used as intermediates in various industries, including pharmaceuticals, agrochemicals, and fragrances. This compound fits into this category, primarily as a valuable intermediate in organic synthesis. evitachem.com Its chirality makes it particularly useful for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where a specific stereoisomer is often responsible for the desired therapeutic effect. shu.ac.ukgoogle.com

The compound is also noted to have a pleasant odor, suggesting potential applications as a flavoring or fragrance agent in the food and cosmetic industries. evitachem.com The synthesis of chiral flavors and fragrances is a significant area of fine chemical production, as the olfactory properties of enantiomers can differ substantially. researchgate.netresearchgate.net

Potential in Polymer Chemistry and Advanced Materials as a Monomer or Functionalizing Agent

The functional groups present in this compound suggest its potential utility in the field of polymer chemistry and materials science, although specific research on this compound as a monomer or functionalizing agent is not widely documented.

Ketone-containing monomers can be polymerized through various methods, including condensation polymerization and ring-opening polymerization, to create ketone-based polymers like polyetheretherketone (PEEK) and polyketones (PK). numberanalytics.com These polymers often exhibit desirable properties such as high thermal stability and mechanical strength. numberanalytics.com Vinyl ketone monomers have also been successfully polymerized using controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer). mdpi.comrsc.org While this compound is not a vinyl ketone, it could potentially be chemically modified to introduce a polymerizable group.

Alternatively, the ketone group can be used to functionalize existing polymer backbones. nih.govresearchgate.net This post-polymerization modification is a powerful strategy for creating tailored polymeric materials. nih.gov For example, ketone functionalities on a polymer can react with aminooxy compounds to form stable oxime linkages under mild conditions, which is useful for attaching sensitive biomolecules or other functional moieties. nih.govacs.org

The methoxy ether group can also play a role in polymer properties. Methoxy-terminated polymer chains, such as in methoxy poly(ethylene glycol) (mPEG), are common in biomedical applications for their ability to confer hydrophilicity and biocompatibility. cambridge.org The presence of the methoxy group in this compound could therefore be leveraged in the design of functional polymers. The chiral nature of the molecule could also be exploited to create chiral polymers, which have applications in chiral separations and asymmetric catalysis.

The table below summarizes the potential roles of this compound in polymer science.

| Application Area | Potential Role of this compound | Resulting Polymer/Material Property |

| Monomer Synthesis | Precursor to a polymerizable monomer (e.g., by introducing a vinyl or acrylate (B77674) group). | Creation of novel ketone- and ether-containing polymers. Potential for chiral polymers. |

| Polymer Functionalization | As a functionalizing agent to introduce ketone groups onto a polymer. | Allows for subsequent "click" chemistry or other conjugation reactions. nih.gov |

| Functional Polymers | Incorporation into a polymer backbone or side chain. | Introduction of polarity, a site for cross-linking, and potential for creating chiral materials. |

Future Research Directions and Emerging Trends for 6 Methoxy 2 Methyl 3 Hexanone

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact